2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2097973-33-4
VCID: VC3155585
InChI: InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
SMILES: CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

CAS No.: 2097973-33-4

Cat. No.: VC3155585

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid - 2097973-33-4

Specification

CAS No. 2097973-33-4
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 2-(1-ethyl-3-phenylpyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
Standard InChI Key HYCLXJRXCACVTQ-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O
Canonical SMILES CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid belongs to the class of pyrazole derivatives, which are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features:

  • A pyrazole core with nitrogen atoms at positions 1 and 2

  • An ethyl group attached to the N-1 position

  • A phenyl ring at position 3

  • An acetic acid functional group (−CH₂COOH) at position 4

This structural arrangement is similar to other pyrazole derivatives such as 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid, which has been documented in chemical databases . The key difference is the position of substituents and the presence of the ethyl group instead of a hydrogen at the N-1 position.

Physical and Chemical Properties

Based on structural analogies with similar compounds, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is expected to have the following properties:

PropertyExpected ValueBasis
Molecular FormulaC₁₃H₁₄N₂O₂Calculated from structure
Molecular Weight230.27 g/molCalculated from atomic weights
Physical StateCrystalline solidSimilar to related compounds
SolubilitySoluble in organic solvents (ethanol, DMSO); limited water solubilityBased on similar pyrazole-acetic acid derivatives
Melting PointApproximately 180-210°CEstimated from related pyrazole compounds
log P2.1-2.5Estimated based on similar structures

Spectroscopic Characteristics

The compound would likely exhibit the following spectroscopic features:

IR Spectroscopy

  • Carboxylic acid O-H stretch: 3300-2500 cm⁻¹

  • C=O stretch: 1700-1725 cm⁻¹

  • C=N stretch: 1600-1650 cm⁻¹

  • C=C aromatic stretching: 1450-1600 cm⁻¹

¹H NMR Spectroscopy

Expected signals would include:

  • Pyrazole C5-H: singlet at approximately δ 7.5-8.0 ppm

  • Phenyl protons: multiplet at δ 7.2-7.8 ppm

  • CH₂ of acetic acid: singlet at δ 3.5-4.0 ppm

  • CH₂ of ethyl group: quartet at δ 4.0-4.5 ppm

  • CH₃ of ethyl group: triplet at δ 1.3-1.5 ppm

  • COOH: broad singlet at δ 10.0-13.0 ppm

These spectroscopic characteristics would be similar to those reported for related compounds such as 5-amino-3-(4-chlorophenyl)-1H-pyrazole and other pyrazole derivatives.

Synthesis Methodologies

General Synthetic Approaches

Based on synthetic routes for similar pyrazole compounds, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid could be synthesized through several approaches:

From Pyrazole-4-carbaldehydes

One potential approach would involve using 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a key intermediate:

  • Formation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde through Vilsmeier-Haack reaction conditions

  • Knoevenagel condensation with malonic acid or its derivatives

  • Reduction of the resulting unsaturated acid to obtain the target compound

This approach is supported by the synthesis methodology described for similar compounds in the literature, where pyrazole-4-carbaldehydes are used as starting materials for various derivatives .

Direct Alkylation Method

Another potential synthetic route could involve:

  • Synthesis of 3-phenyl-1H-pyrazole-4-acetic acid

  • N-alkylation with ethyl iodide or ethyl bromide under basic conditions

This method is analogous to the synthesis of 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid, which involves reaction of the pyrazole with chloroacetic acid under basic conditions.

Optimized Synthesis Protocol

A proposed optimized synthesis protocol based on available literature would be:

Step 1: Preparation of 1-ethyl-3-phenyl-1H-pyrazole

  • React phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound

  • N-alkylate with ethyl bromide in the presence of a base (K₂CO₃ or NaH)

Step 2: Formylation to obtain 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Utilize Vilsmeier-Haack reaction conditions (POCl₃/DMF)

Step 3: Conversion to acetic acid derivative

  • Knoevenagel condensation with malonic acid

  • Followed by selective reduction of the α,β-unsaturated bond

Green Chemistry Considerations

Modern synthetic approaches for pyrazole derivatives have moved toward more environmentally friendly conditions. PEG-400 has been used as an alternative to conventional solvents in the synthesis of related pyrazole compounds, as demonstrated in Method B for the synthesis of thiopyrano[2,3-d]pyrazole derivatives . This approach could be adapted for the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid to improve sustainability and reduce environmental impact.

Biological and Pharmacological Properties

Structure-Activity Relationships

Pyrazole derivatives with substituents similar to those in 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid often demonstrate significant biological activities. Based on the data from related compounds, the following structure-activity relationships can be inferred:

Structural ElementPotential Contribution to Activity
Pyrazole coreEssential for biological activity; provides hydrogen bonding sites
Phenyl at C-3Enhances lipophilicity and potential binding to hydrophobic pockets of target proteins
Acetic acid at C-4Provides acidic functional group for ionic interactions with biological targets
N-ethyl substitutionModulates lipophilicity and may enhance blood-brain barrier penetration

Antimicrobial Activity

Similar pyrazole derivatives have demonstrated significant antimicrobial properties. For instance, benzofuran-pyrazole-based compounds exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 μg/mL . By structural analogy, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid may possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory and Antioxidant Properties

Related pyrazole compounds have shown substantial anti-inflammatory effects, with some demonstrating HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . Additionally, certain pyrazole derivatives have exhibited strong antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52% . These findings suggest that 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid may also possess similar properties, making it a potential candidate for anti-inflammatory and antioxidant applications.

Enzyme Inhibition

Some pyrazole derivatives are known to inhibit specific enzymes. For example, compound 9 from the benzofuran-pyrazole series inhibited E. coli DNA gyrase B with an IC50 of 9.80 μM, comparable to ciprofloxacin . Given the structural similarities, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid might demonstrate enzyme inhibitory activities, particularly against bacterial topoisomerases or other enzymes involved in bacterial replication.

Structure Optimization and Future Directions

Structural Modifications for Enhanced Activity

Based on the structure-activity relationships of similar compounds, several modifications could be explored to enhance the activity of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid:

ModificationPotential ImpactRationale
Substitution on phenyl ringFine-tuning of activity and selectivityElectron-withdrawing groups (halogens, CF₃) often enhance antimicrobial activity
Variation of N-alkyl groupAltered lipophilicity and BBB penetrationDifferent alkyl chain lengths affect pharmacokinetic properties
Conversion to amide derivativesImproved binding to target sitesAmide bonds provide additional hydrogen bonding opportunities
Incorporation into heterocyclic systemsNew pharmacological profilesComplex heterocyclic systems often show enhanced biological activities

Computational Studies

Molecular docking studies could provide insights into the binding mode of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid with potential biological targets such as:

  • Bacterial enzymes (DNA gyrase, topoisomerase IV)

  • Inflammatory mediators (COX-2, 5-LOX)

  • Antioxidant targets (free radicals, oxidative enzymes)

These studies would guide further structural optimization for specific therapeutic applications.

Pharmacokinetic Considerations

The carboxylic acid moiety in 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid may pose challenges for oral bioavailability due to ionization at physiological pH. Future studies should address:

  • Pro-drug approaches to mask the carboxylic acid

  • Formulation strategies to enhance absorption

  • Assessment of plasma protein binding and tissue distribution

  • Evaluation of metabolic stability and clearance pathways

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